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acid

Cat. No.: B12290906

Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of

available synthons, halogenated anthranilic acids have emerged as exceptionally versatile

precursors.[1] This guide focuses on a particularly potent, albeit lesser-known, member of this

family: 4-Bromo-5-iodoanthranilic acid. Its densely packed array of functional groups—an

amine, a carboxylic acid, a bromine atom, and an iodine atom—offers a rich platform for

complex molecular engineering.

The presence of two distinct halogens on the anthranilic acid core is of paramount importance.

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds provides

a handle for sequential, site-selective chemical modifications.[1] This intrinsic property allows

researchers to execute sophisticated, multi-step synthetic strategies with a high degree of

control, making this molecule a valuable asset in the synthesis of pharmaceuticals,

agrochemicals, and advanced organic materials.[1][2] This guide will provide a comprehensive

overview of its molecular characteristics, a detailed exploration of its synthetic pathways, and

insights into its application as a strategic building block in research and development.
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PART 1: Molecular Structure and Physicochemical
Properties
A precise understanding of a molecule's structure and properties is fundamental to its

application. 4-Bromo-5-iodoanthranilic acid presents a unique electronic and steric profile that

dictates its reactivity and interactions.

Core Structure and Nomenclature
The molecule consists of a benzoic acid backbone with an amino group at the C2 position, a

bromine atom at the C4 position, and an iodine atom at the C5 position.

IUPAC Name: 2-amino-4-bromo-5-iodobenzoic acid[1]

Molecular Formula: C₇H₅BrINO₂[1]

Canonical SMILES: C1=C(C(=CC(=C1I)Br)N)C(=O)O[1]

Below is a two-dimensional representation of the molecular structure, generated using the DOT

language, illustrating the connectivity of the atoms.

Caption: Molecular structure of 2-amino-4-bromo-5-iodobenzoic acid.

Physicochemical Data Summary
The key quantitative properties of 4-Bromo-5-iodoanthranilic acid are summarized in the table

below. These values are critical for experimental design, including reaction stoichiometry,

solvent selection, and analytical characterization.
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Property Value Source

IUPAC Name
2-amino-4-bromo-5-

iodobenzoic acid
[1]

Molecular Formula C₇H₅BrINO₂ [1]

Molecular Weight 341.93 g/mol [1] (Calculated)

InChI Key
SGPARYHKYWFJSJ-

UHFFFAOYSA-N
[1]

Appearance
Likely a solid (e.g., white to

brown powder/crystals)

Inferred from related

compounds[2]

Spectroscopic Signature (Predicted)
While specific, published spectra for 4-Bromo-5-iodoanthranilic acid are not readily available,

its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data

from analogous compounds.[1][3][4]

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region,

corresponding to the two protons on the benzene ring.

The proton at the C6 position (adjacent to the amino group) will likely appear as a singlet.

The proton at the C3 position (between the amino and bromo groups) will also appear as a

singlet.

The chemical shifts will be influenced by the combined electronic effects of the electron-

donating amino group and the electron-withdrawing/inductive effects of the halogens and

the carboxylic acid.

Broad signals for the -NH₂ and -COOH protons would also be expected, with chemical

shifts that are highly dependent on the solvent and concentration.

¹³C NMR: The spectrum will display seven signals for the seven unique carbon atoms.

The carboxyl carbon (-COOH) will be the most downfield signal.
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The carbon atoms directly bonded to the electronegative substituents (N, Br, I) will have

characteristic chemical shifts. Specifically, the C-I bond will induce a significant upfield shift

(the "heavy atom effect") on the C5 signal, while the C-Br bond will also influence the C4

signal.

Full spectral assignment would require 2D NMR experiments such as HSQC and HMBC

for unambiguous correlation.[3][5]

PART 2: Synthesis and Mechanistic Considerations
The synthesis of a multi-halogenated aromatic compound like 4-Bromo-5-iodoanthranilic acid is

a non-trivial challenge that requires precise control over regioselectivity.[1]

Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the sequential halogenation of a simpler,

commercially available precursor. The key challenge lies in directing the halogens to the

desired positions. A plausible strategy begins with 2-amino-4-bromobenzoic acid. The amino

group can be converted into a diazonium salt, which is then displaced by an iodide ion—a

classic Sandmeyer-type reaction.[1][6]

The workflow for this proposed synthesis is illustrated below.
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Caption: Proposed synthetic workflow for 4-Bromo-5-iodoanthranilic acid.

Experimental Protocol (Exemplary)
This protocol is a self-validating system based on well-established methodologies for the

synthesis of similar halogenated aromatic compounds.[6][7] It provides a robust starting point

for laboratory synthesis.

Objective: To synthesize 4-Bromo-5-iodoanthranilic acid from 2-amino-4-bromobenzoic acid.

Step 1: Diazotization of 2-Amino-4-bromobenzoic Acid
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Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

suspend 2-amino-4-bromobenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric

acid and water.

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The

precursor will not fully dissolve, which is expected.

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in cold water. Add this

solution dropwise to the cold suspension over 30-45 minutes, ensuring the temperature

remains below 5 °C.

Causality: The slow, cold addition of NaNO₂ is critical to form the unstable diazonium salt

intermediate and prevent its premature decomposition or side reactions.

Validation: After the addition is complete, continue stirring for an additional 30 minutes at 0-5

°C. A positive test with starch-iodide paper (which turns blue-black) indicates a slight excess

of nitrous acid, confirming the completion of diazotization.

Step 2: Iodide Displacement (Sandmeyer-type Reaction)

Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (KI, ~1.5 eq.) in

water.

Reaction: Slowly add the cold diazonium salt suspension from Step 1 to the KI solution with

stirring.

Causality: This step should be performed cautiously as nitrogen gas (N₂) is vigorously

evolved. The iodide ion acts as a nucleophile, displacing the N₂ group from the aromatic

ring.

Heating: After the initial effervescence subsides, gently warm the reaction mixture to

approximately 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

Validation: The formation of a precipitate and a darkening of the solution color indicate

product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) until

the diazonium salt is consumed.
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Step 3: Work-up and Purification

Quenching: Cool the reaction mixture to room temperature. Add a small amount of saturated

sodium thiosulfate or sodium bisulfite solution to quench any unreacted iodine (the dark color

will fade).

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly

with cold water to remove inorganic salts.

Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water or acetic acid/water) to yield pure 4-Bromo-5-iodoanthranilic acid.

Validation: The purity of the final product should be confirmed by measuring its melting point

and analyzing it via NMR spectroscopy and mass spectrometry. The obtained data should

align with the predicted spectroscopic signatures.

PART 3: Applications in Research and Drug
Development
The true value of 4-Bromo-5-iodoanthranilic acid lies in its utility as a highly functionalized

intermediate. Its multiple reactive sites can be addressed selectively to build molecular

complexity.

Orthogonal Reactivity in Cross-Coupling Reactions
The key to its synthetic power is the differential reactivity of the C-I and C-Br bonds in

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond

is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under

milder conditions than the C-Br bond.[1]

This reactivity hierarchy allows for a programmed, sequential functionalization:

First Coupling: A reaction targeting the C-I bond can be performed under mild conditions,

leaving the C-Br bond intact.

Second Coupling: The resulting product can then be subjected to a second, more forcing

cross-coupling reaction to modify the C-Br position.
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This orthogonal "one-pot" or sequential approach is a powerful tool for rapidly generating

libraries of complex molecules from a single, versatile starting material.

A Scaffold for Novel Therapeutics
Halogenated anthranilic acid derivatives have been identified as a promising chemical platform

for the development of novel therapeutics.[8] For instance, they have been investigated as a

novel scaffold for androgen receptor (AR) antagonists, which are critical in the treatment of

prostate cancer.[1] The specific substitution pattern of halogens can significantly influence the

binding affinity and antagonist activity of the molecule.

The amino and carboxylic acid groups also provide convenient handles for derivatization,

allowing for the attachment of other pharmacophores to create hybrid molecules with

potentially enhanced efficacy or improved pharmacokinetic profiles.[9][10] The ability to use 4-

Bromo-5-iodoanthranilic acid to systematically explore the chemical space around the core

scaffold makes it an invaluable tool for structure-activity relationship (SAR) studies in drug

discovery.[9]

Conclusion
4-Bromo-5-iodoanthranilic acid is more than just a chemical compound; it is a strategic tool for

chemical synthesis. Its well-defined molecular structure, characterized by multiple and

orthogonally reactive functional groups, provides researchers and drug development

professionals with a reliable and versatile platform for the construction of complex molecular

architectures. The ability to perform selective, sequential modifications opens up efficient

pathways to novel pharmaceuticals and advanced materials. As the demand for molecular

complexity and synthetic efficiency continues to grow, the utility of such highly functionalized

building blocks will undoubtedly become even more pronounced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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